6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-11(14)8-1-2-10(13-7-8)16-9-3-5-15-6-4-9/h1-2,7,9H,3-6H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMUXJGNLNTTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves the reaction of nicotinamide with tetrahydro-2H-pyran-4-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The tetrahydro-2H-pyran-4-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted nicotinamide derivatives.
Scientific Research Applications
6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydro-2H-pyran-4-yloxy group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate biological processes through its interaction with key proteins .
Comparison with Similar Compounds
Key Observations :
- Methylthio vs. Ether Linkage: The methylthio analog (Compound 17, ) exhibits a higher molecular weight (347.1 vs. 251.26) and reduced polarity compared to the parent compound, as evidenced by its longer HPLC retention time (5.90 min).
- Heterocyclic Substituents : The pyrazole-ethylamide analog () introduces a bulky, aromatic substituent, increasing molecular weight to 344.3. Such modifications may influence binding affinity in target proteins but could reduce solubility.
- Chlorine and Quinoline Modifications: The 5-chloro-quinolinyl derivative () demonstrates significant steric and electronic effects due to chlorine’s electronegativity and quinoline’s planar aromatic system. These changes likely alter metabolic stability and target engagement.
Physicochemical and Analytical Data
- Purity and Stability : The methylthio analog () demonstrates 89.1% purity via HPLC, while other analogs lack reported purity data. This highlights the need for rigorous analytical validation in derivative synthesis.
- Mass Spectrometry : ESI-MS data for the methylthio analog ([M+H]⁺ = 347.1) confirms successful synthesis . Analogous data for other compounds are absent in the evidence.
- Solubility and Reactivity : The tetrahydro-2H-pyran-4-yl group in all analogs improves solubility in organic solvents (e.g., THF, DMF), as inferred from synthesis protocols in and .
Biological Activity
6-((Tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, a derivative of nicotinamide, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a tetrahydropyran moiety linked through a nicotinamide functional group. The exploration of its biological activity encompasses various mechanisms, including enzyme inhibition, receptor binding, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- A nicotinamide backbone that is known for its role in various biological processes.
- A tetrahydropyran ring that contributes to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is critical in regulating metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways that are relevant in inflammation and cancer progression.
- Therapeutic Potential : Ongoing research suggests potential applications in treating conditions such as allergic rhinitis, asthma, and other inflammatory diseases due to its ability to modulate prostaglandin D2 (PGD2) mediated responses .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest that it may have anticancer effects through modulation of signaling pathways involved in tumor growth and metastasis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Nicotinamide | Amide functionality | Simpler structure without tetrahydropyran |
| Pyridine Derivatives | Variations on the pyridine ring | Often modified for specific activities |
| Tetrahydropyran Derivatives | Contains tetrahydropyran ring | Focused on different functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
